N-[6-(dipropylsulfamoyl)-1,3-benzothiazol-2-yl]-2-fluorobenzamide
Description
Properties
IUPAC Name |
N-[6-(dipropylsulfamoyl)-1,3-benzothiazol-2-yl]-2-fluorobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22FN3O3S2/c1-3-11-24(12-4-2)29(26,27)14-9-10-17-18(13-14)28-20(22-17)23-19(25)15-7-5-6-8-16(15)21/h5-10,13H,3-4,11-12H2,1-2H3,(H,22,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSMUFZLQHBSWSY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCC)S(=O)(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC=CC=C3F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22FN3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[6-(dipropylsulfamoyl)-1,3-benzothiazol-2-yl]-2-fluorobenzamide typically involves multiple steps, starting with the preparation of the benzothiazole core. This is followed by the introduction of the dipropylsulfamoyl group and the fluorobenzamide moiety. Common reagents used in these reactions include sulfur, amines, and fluorinated benzoyl chlorides. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity .
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using optimized synthetic routes. This involves the use of large reactors, automated systems for precise control of reaction parameters, and advanced purification techniques such as crystallization and chromatography to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions
N-[6-(dipropylsulfamoyl)-1,3-benzothiazol-2-yl]-2-fluorobenzamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, commonly using reagents like halogens or nucleophiles
Common Reagents and Conditions
The reactions of this compound are often carried out under controlled conditions, including specific temperatures, pressures, and the presence of catalysts. For example, oxidation reactions may require acidic or basic conditions, while substitution reactions often occur in the presence of solvents like dichloromethane or ethanol .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce various substituted benzothiazole derivatives .
Scientific Research Applications
Antitumor Activity
Research indicates that compounds similar to N-[6-(dipropylsulfamoyl)-1,3-benzothiazol-2-yl]-2-fluorobenzamide exhibit significant antitumor properties. For instance, derivatives of benzothiazole have been shown to inhibit microtubule assembly, acting as competitive inhibitors of colchicine binding to tubulin . This mechanism suggests potential applications in cancer therapy, particularly in targeting rapidly dividing cells.
Antimicrobial Properties
Benzothiazole derivatives are known for their antimicrobial activities. Studies have demonstrated that these compounds can effectively inhibit the growth of various bacterial strains and fungi . The incorporation of the dipropylsulfamoyl group may enhance these properties by improving the compound's interaction with microbial targets.
Case Study 1: Anticancer Activity
A study published in PubMed highlighted the antimitotic activity of benzothiazole derivatives, indicating that modifications to the benzothiazole structure could lead to enhanced anticancer effects. The research focused on the structure-function relationship of these compounds, demonstrating that specific substitutions significantly impact their biological efficacy .
Case Study 2: Antimicrobial Efficacy
Another investigation evaluated the antimicrobial properties of various benzothiazole derivatives, including those similar to this compound. Results showed promising inhibitory effects against Gram-positive and Gram-negative bacteria, suggesting potential for development as antimicrobial agents .
Mechanism of Action
The mechanism of action of N-[6-(dipropylsulfamoyl)-1,3-benzothiazol-2-yl]-2-fluorobenzamide involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Core Benzothiazole Derivatives: 2-BTBA and 2-BTFBA
N-(1,3-benzothiazol-2-yl)benzamide (2-BTBA) and N-(1,3-benzothiazol-2-yl)-2-fluorobenzamide (2-BTFBA) share the benzothiazole-benzamide backbone but lack the 6-dipropylsulfamoyl group present in the target compound. Key differences include:
The 2-fluorine in 2-BTFBA reduces symmetry compared to 2-BTBA, as evidenced by smaller lattice parameters (a-axis) .
Patent-Derived Benzothiazole Acetamides
Several compounds from EP3 348 550A1 (e.g., N-(6-trifluoromethylbenzothiazole-2-yl)-2-(3-methoxyphenyl)acetamide) feature trifluoromethyl or methoxy-substituted benzothiazoles . Key contrasts:
Broflanilide: A Complex Benzamide Insecticide
Broflanilide (IUPAC: N-[2-bromo-4-(perfluoropropan-2-yl)-6-(trifluoromethyl)phenyl]-2-fluoro-3-(N-methylbenzamido)benzamide) shares the 2-fluorobenzamide motif but incorporates bromo, trifluoromethyl, and perfluoroalkyl groups .
Broflanilide’s multi-fluorinated structure enhances environmental persistence and insecticidal potency, whereas the target compound’s benzothiazole core and sulfamoyl group may favor interactions with eukaryotic enzymes or receptors.
Biological Activity
N-[6-(dipropylsulfamoyl)-1,3-benzothiazol-2-yl]-2-fluorobenzamide is a compound with significant potential in biological research, particularly in the fields of oncology and antimicrobial activity. This article explores its biological activity, synthesizing findings from various studies and sources to provide a comprehensive overview.
- IUPAC Name : this compound
- Molecular Formula : C20H22FN3O3S2
- Molecular Weight : 418.53 g/mol
- CAS Number : 692758-73-9
Structure
The compound features a benzothiazole core, which is known for its biological activity. The presence of the dipropylsulfamoyl group enhances its solubility and potential interactions with biological targets.
Antitumor Activity
Recent studies have highlighted the antitumor potential of benzothiazole derivatives, including compounds similar to this compound. For instance, compounds with similar structures have been tested against various cancer cell lines, showing promising results in inhibiting cell proliferation.
Case Study: Antitumor Assays
A study evaluated the effects of related benzothiazole derivatives on human lung cancer cell lines (A549, HCC827, and NCI-H358). The results indicated that these compounds could effectively inhibit tumor growth:
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| Compound 5 | A549 | 2.12 ± 0.21 |
| Compound 6 | HCC827 | 5.13 ± 0.97 |
| Compound 8 | NCI-H358 | 0.85 ± 0.05 |
These results demonstrate that benzothiazole derivatives can exhibit selective toxicity towards cancer cells while sparing normal cells .
Antimicrobial Activity
In addition to antitumor properties, benzothiazole derivatives have shown antimicrobial activity against various pathogens. Testing against Gram-negative Escherichia coli and Gram-positive Staphylococcus aureus revealed significant inhibition of bacterial growth.
Antimicrobial Testing Results
The following table summarizes the antimicrobial efficacy of related compounds:
| Compound | Bacteria Tested | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | E. coli | 32 μg/mL |
| Compound B | S. aureus | 16 μg/mL |
These findings suggest that this compound could serve as a lead compound for developing new antimicrobial agents .
The mechanism by which benzothiazole derivatives exert their biological effects often involves interaction with DNA and inhibition of key cellular pathways. Studies indicate that these compounds may bind to the minor groove of DNA, disrupting replication and transcription processes essential for cancer cell survival.
Q & A
Basic: What are the recommended synthetic routes for preparing N-[6-(dipropylsulfamoyl)-1,3-benzothiazol-2-yl]-2-fluorobenzamide?
The synthesis typically involves sequential functionalization of the benzothiazole core. A validated method ( ) uses tert-butyl carbamate intermediates, where:
- Step 1: Introduce the dipropylsulfamoyl group at the 6-position of 2-aminobenzothiazole via sulfonylation with dipropylsulfamoyl chloride under basic conditions.
- Step 2: Couple the modified benzothiazole with 2-fluorobenzoyl chloride using a coupling agent (e.g., HATU or DCC) in anhydrous DMF.
- Step 3: Deprotect the tert-butyl carbamate group using TFA or HCl in dichloromethane.
Characterization via single-crystal X-ray diffraction (as in ) ensures structural fidelity. Alternative routes ( ) employ direct benzoylation of pre-sulfonated benzothiazoles, validated by FT-IR and NMR .
Basic: How should researchers characterize the crystallographic and spectroscopic properties of this compound?
- X-ray crystallography : Essential for confirming the sulfamoyl and benzamide substituent orientations. reports a mean C–C bond length of 0.003 Å and R factor = 0.055, highlighting high precision .
- Spectroscopy : Use <sup>19</sup>F NMR to confirm fluorobenzamide substitution (δ ~ -110 ppm for aromatic F) and FT-IR for sulfonamide S=O stretches (~1350–1150 cm⁻¹). Compare with analogs in .
- Mass spectrometry : High-resolution ESI-MS or MALDI-TOF validates molecular weight and fragmentation patterns.
Basic: What preliminary biological screening assays are relevant for this compound?
While direct data for this compound is limited, structurally related benzothiazoles ( ) show:
- Antimicrobial activity : Test against Gram-positive/negative bacteria (e.g., Staphylococcus aureus, E. coli) via broth microdilution (MIC assays) .
- Insecticidal potential : Similar meta-diamides () target GABA receptors in Plutella xylostella; use larval diet incorporation assays at 1–10 mg/L .
- Enzyme inhibition : Assay carbonic anhydrase isoforms (CA I, II, IX, XII) as in , using stopped-flow CO2 hydration .
Advanced: How can structure-activity relationship (SAR) studies optimize this compound’s insecticidal efficacy?
Key SAR insights from analogs ():
- Fluorine positioning : 2-Fluorobenzamide enhances metabolic stability vs. non-fluorinated analogs.
- Sulfamoyl substituents : Dipropyl groups improve lipophilicity (logP ~3.5) compared to smaller alkyl chains, enhancing membrane permeability.
- Benzothiazole core : Substitution at the 6-position (e.g., sulfamoyl) is critical for target binding; bromine or trifluoromethyl groups at adjacent positions ( ) boost activity against resistant pests .
Method : Synthesize derivatives with varied sulfonamide substituents (e.g., cyclopropyl, isopropyl) and assay against Spodoptera frugiperda larvae.
Advanced: How to resolve contradictions in biological activity data across studies?
Discrepancies may arise from:
- Assay conditions : Variations in solvent (DMSO vs. aqueous buffers) affect compound solubility. Standardize per OECD guidelines.
- Target species : reports 100% mortality in Plutella xylostella but lower efficacy in Spodoptera frugiperda. Perform comparative RNA-seq to identify species-specific receptor isoforms .
- Metabolic stability : Use hepatic microsome assays (e.g., human, insect) to quantify degradation rates. notes moderate CA inhibition due to rapid metabolism in certain isoforms .
Advanced: What computational methods predict the environmental toxicity and degradation pathways?
- DFT calculations : Model hydrolysis of the sulfamoyl group (bond dissociation energies) to predict aquatic degradation products.
- Molecular docking : Simulate binding to acetylcholinesterase (AChE) or GABA receptors using crystal structures (PDB: 4COF) to assess non-target toxicity .
- EPI Suite : Estimate bioaccumulation factors (BCF) and persistence (DT50) based on logP and functional groups. cites EPA tolerances for related benzamides in crops .
Advanced: How to design experiments for mechanistic elucidation of its mode of action?
- Radioligand binding assays : Use <sup>3</sup>H-labeled analogs to quantify binding to insect GABA receptors () .
- CRISPR/Cas9 knockouts : Generate GABA receptor mutants in Drosophila to confirm target specificity.
- Metabolomics : LC-MS/MS profiling of treated insects identifies disrupted pathways (e.g., glutamate metabolism).
Advanced: What strategies improve synthetic yield and purity for scale-up?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
